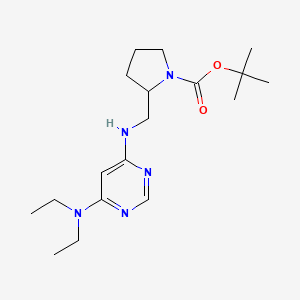
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide, also known as CHM-1, is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential as an inhibitor of certain enzymes and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves binding to the active site of CAIX and inhibiting its activity. This inhibition reduces the production of bicarbonate ions, which are necessary for cancer cell growth and metastasis. Additionally, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been shown to reduce the expression of certain pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and reduction of pro-inflammatory cytokines, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been shown to induce apoptosis in cancer cells and reduce the expression of certain angiogenic factors. These effects contribute to its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is its specificity for CAIX, which makes it a promising candidate for cancer therapy. Additionally, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has shown low toxicity in animal models, which is important for its potential as a therapeutic agent. However, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has some limitations for lab experiments, including its relatively low solubility in water and its instability in acidic conditions.
未来方向
There are several future directions for research on 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide. One area of focus is the development of more efficient synthesis methods to improve yields and purity. Additionally, further studies are needed to determine the optimal dosage and administration of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide for cancer therapy. Finally, research is needed to investigate the potential of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide as a therapeutic agent for other conditions, such as inflammation and autoimmune diseases.
Conclusion:
In conclusion, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide is a chemical compound that has been synthesized for various scientific research applications. It has shown potential as an inhibitor of CAIX and has been studied for its potential as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the potential of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide as a therapeutic agent and to optimize its synthesis and administration.
合成方法
The synthesis of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide involves a multi-step process that starts with the reaction of 6-chloro-5-methylpyridin-3-amine with 3-bromo-phenol. This reaction forms 6-chloro-N-(3-bromophenyl)-5-methylpyridin-3-amine, which is then reacted with sodium sulfite to form the final product, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide. The synthesis of 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been optimized to produce high yields and purity.
科学研究应用
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been studied for its potential as an inhibitor of certain enzymes. Specifically, it has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide has been studied for its potential as an anti-inflammatory agent and has shown promise in reducing inflammation in animal models.
属性
IUPAC Name |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-8-5-11(7-14-12(8)13)19(17,18)15-9-3-2-4-10(16)6-9/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGODZMNIYOTGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-hydroxyphenyl)-5-methylpyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

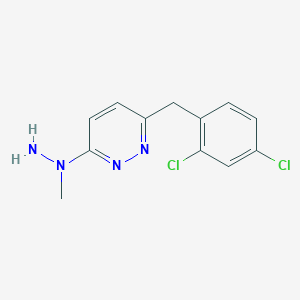
![5-Ethyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2538342.png)
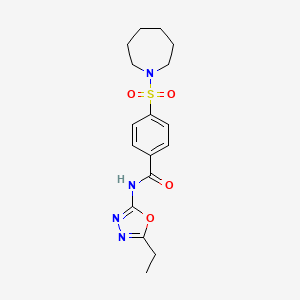
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2538344.png)

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2538347.png)
![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2538351.png)
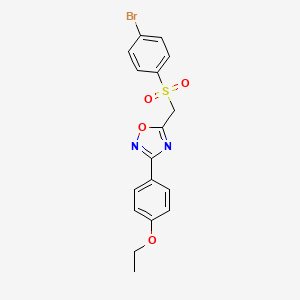
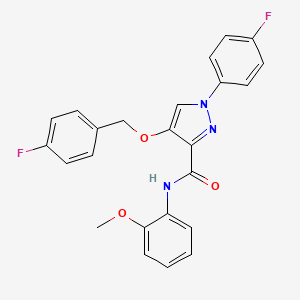
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)

